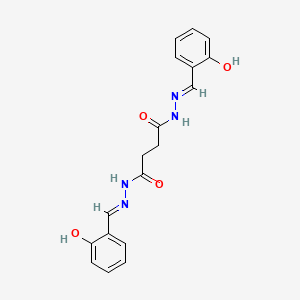
N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol This compound is known for its unique structure, which includes two hydroxybenzylidene groups attached to a succinohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be synthesized through the condensation reaction between succinohydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
Succinic dihydrazide+2(2-hydroxybenzaldehyde)→N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide+2H2O
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide involves its ability to form complexes with metal ions through its hydrazone and hydroxyl groups . These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions.
Comparación Con Compuestos Similares
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
- N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-(allyloxy)benzylidene)succinohydrazide
- N’1,N’4-bis(2-(benzyloxy)benzylidene)succinohydrazide
These compounds share a similar succinohydrazide backbone but differ in the substituents on the benzylidene groups
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
Clave InChI |
IKQDBMRHCBEHHH-AYKLPDECSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
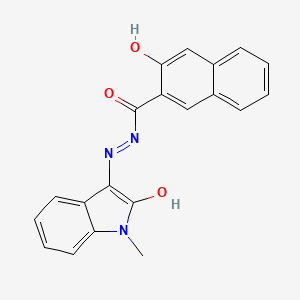
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)
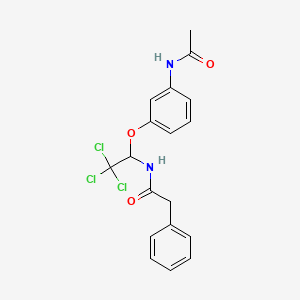
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
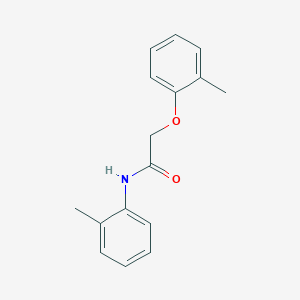
![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
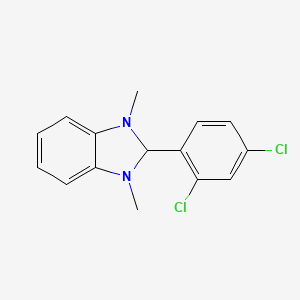
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)
